5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cytotoxicity Drug Safety Melanogenesis

Researchers replicating Pfizer's M1 PAM series face supply bottlenecks for this 5-O-(3-chlorobenzyl)-protected kojic acid derivative. • Critical intermediate for constructing the 4-pyridone core of muscarinic M1 PAMs (Alzheimer's disease, schizophrenia). • cLogP 1.6 enhances lipophilicity over kojic acid; the 3-chlorobenzyl group survives Jones oxidation for downstream amide coupling. • Fills the '3-chloro' position in comprehensive SAR matrices for halogen-substituted benzyl analogs. Supplied with Certificate of Analysis; ambient shipping.

Molecular Formula C13H11ClO4
Molecular Weight 266.67 g/mol
Cat. No. B13942311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one
Molecular FormulaC13H11ClO4
Molecular Weight266.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=COC(=CC2=O)CO
InChIInChI=1S/C13H11ClO4/c14-10-3-1-2-9(4-10)7-18-13-8-17-11(6-15)5-12(13)16/h1-5,8,15H,6-7H2
InChIKeyIZSIEUVAKYSCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one: CNS Drug Intermediate


5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS: 1216076-51-5) is a synthetic pyran-4-one derivative belonging to the kojic acid analog class. It features a 3-chlorobenzyl ether at the 5-position and a hydroxymethyl group at the 2-position, differentiating it from the parent compound kojic acid via enhanced lipophilicity (cLogP 1.6) [1]. This compound is primarily documented not as a stand-alone active pharmaceutical ingredient (API), but as a critical intermediate in the synthesis of pyridine-based positive allosteric modulators (PAMs) targeting the muscarinic M1 receptor, as detailed in Pfizer's patent portfolio for Alzheimer's disease and schizophrenia therapeutics [2].

Workflow M1 PAM synthesis intermediate
Selection Patent-route CNS research intermediate
Context Alzheimer's disease research models

5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one: Irreplaceable in M1 PAM Synthesis


Substitution of the 5-hydroxyl group in kojic acid with a 3-chlorobenzyl ether is not a trivial structural modification for tyrosinase inhibition alone; it is a prerequisite for a specific synthetic pathway. This specific 5-O-(3-chlorobenzyl) protection is designed to be carried through multi-step syntheses to eventually construct the 4-pyridone core of M1 PAMs, a transformation that unsubstituted benzyl or simple alkyl ethers may not survive or efficiently undergo [1]. While generic kojic acid (IC50: 418.2 µM on mushroom tyrosinase) and its benzyloxy analog serve as baseline tyrosinase inhibitors, they lack the necessary reactivity profile and the correct leaving group strategy required for the patented M1 modulator pharmacophore [2][3]. Replacing this intermediate with a close analog would invalidate the established synthetic route and require extensive re-optimization of downstream reaction yields and conditions.

Attribute
Target Intermediate
Common Substitutes
Synthetic Validation
Patent-validated M1 PAM route
Unvalidated for this pharmacophore
Protecting Group
3-Chlorobenzyl survives Jones oxidation
Benzyl or alkyl ethers may not survive
Route Risk
Established yields under optimized conditions
Requires re-optimization

5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one: Key Evidence


Reduced Cytotoxicity vs. Kojic Acid

While direct cytotoxicity data for the target compound is not available, a structurally proximate analog, p-chlorophenyl benzyl ether (Cl-benz), demonstrates a critical safety differentiation against the parent compound kojic acid. Kojic acid is known to reduce cell viability to less than 50% at 500 µM after 48 hours, whereas the chlorobenzyl ether analog showed negligible cytotoxicity under identical conditions in B16F10 melanoma cells [1]. This class-level inference suggests that blocking the free 5-hydroxyl group with a chlorobenzyl ether moiety—the core structural feature of 5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one—significantly mitigates the acute cytotoxicity associated with kojic acid.

Cytotoxicity Profile
Class-level inference
Target class analog: negligible cytotoxicity
Kojic acid: <50% viability at 500 µM
Supports cell-based assay fit
Inferred from p-chlorophenyl benzyl ether analog
Cytotoxicity Drug Safety Melanogenesis

Enhanced Lipophilicity and Permeability vs. Kojic Acid

The introduction of the 3-chlorobenzyl group substantially increases the compound's lipophilicity compared to kojic acid. The calculated partition coefficient (cLogP) for 5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one is 1.6 [1]. In contrast, kojic acid has a reported experimental LogP of approximately -0.89 [2]. This represents a difference of roughly 2.5 LogP units, translating to an estimated 300-fold increase in partition coefficient, which is predictive of significantly enhanced passive membrane permeability.

Lipophilicity (cLogP)
Class-level inference
cLogP: 1.6
vs. kojic acid: −0.89 (Δ≈2.5)
Supports membrane permeability review
In silico prediction for target
Lipophilicity Drug Delivery ADME

Validated Intermediate for M1 PAM Synthesis

Unlike generic kojic acid esters, 5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one is explicitly validated in the patent literature as a key intermediate. It undergoes Jones oxidation to yield 5-[(3-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid, a direct precursor to the pyridine core of potent M1 PAMs (e.g., compounds in US20160016907A1) [1][2]. The reported yield for this specific transformation is 49% under optimized conditions (Jones reagent, acetone, 0.33 h) [1]. This established synthetic route provides a defined starting point for medicinal chemists, whereas attempts to use the 5-benzyloxy analog (CAS 15771-06-9) often result in different reactivity profiles and lower yields in subsequent pyridine-forming reactions.

Synthetic Utility
Head-to-head comparison
Jones oxidation to M1 PAM precursor
Yield: 49% under optimized conditions
Supports process chemistry selection
vs. 5-benzyloxy analog not validated in patent route
Medicinal Chemistry Process Chemistry Alzheimer's Disease

Reduced Off-Target Metal Binding vs. Kojic Acid

The tyrosinase inhibitory mechanism of kojic acid relies on copper chelation at the enzyme's active site via the 5-OH and 4-keto groups. Blocking the 5-OH (as in the target compound) abolishes this direct chelation, which, according to the class-level SAR, prevents strong tyrosinase inhibition (IC50 > 1000 µM for 5-substituted analogs) [1]. Conversely, kojic acid inhibits mushroom tyrosinase with an IC50 of 418.2 µM under similar conditions [2]. This loss of activity is desirable when the goal is to use the pyranone scaffold as a CNS-penetrant intermediate devoid of peripheral tyrosinase-related skin-whitening side effects.

Tyrosinase Inhibition
Class-level inference
Predicted IC50: >1000 µM
Kojic acid IC50: 418.2 µM
Supports CNS intermediate selection without melanogenesis bias
Based on 5-O-substituted SAR
Metal Chelation Enzyme Inhibition Selectivity

5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one: Key Applications


M1 PAM Synthesis for Alzheimer's Disease

This is the primary documented use, making the compound essential for labs replicating or improving upon the Pfizer M1 PAM series. The 3-chlorobenzyl group serves as a strategic protecting group that survives the Jones oxidation to the carboxylic acid, enabling subsequent amide coupling to build the final pyridine pharmacophore [1]. Procuring this specific intermediate directly supports the synthesis of preclinical candidates for cognitive enhancement in Alzheimer's and schizophrenia.

Hepatoprotective and Anti-inflammatory Prodrug Design

Research indicates that structurally related pyranone acid derivatives (specifically, the oxidized form of this compound) have been investigated for treating metabolic syndrome [2]. The target compound can be used as a stable, non-acidic prodrug precursor. Its superior lipophilicity (cLogP 1.6) compared to the free acid or kojic acid suggests better oral bioavailability and tissue distribution, making it a superior starting material for designing esterase-activated prodrugs for liver or metabolic diseases.

SAR Studies of 5-O-Substituted Kojic Acid Libraries

For teams exploring the impact of halogen substitution on the benzyl ring, this compound is an indispensable comparator to the 5-benzyloxy, 4-chlorobenzyl, and 2,4-dichlorobenzyl analogs. As evidenced by the differential cytotoxicity of p-chlorophenyl benzyl ether versus kojic acid, the 'chloro' position and pattern dramatically affect biological outcomes [3]. This compound fills the critical '3-chloro' position in a comprehensive SAR matrix to map the relationships between benzyl substitution, cytotoxicity, and enzyme inhibition.

Skin-Whitening Agents with Improved Safety Profile

Given the inferred lower cytotoxicity of the chlorobenzyl ether class compared to kojic acid, this compound is a rational starting point for developing 'second-generation' skin depigmenting agents. By further derivatizing the 2-hydroxymethyl group while retaining the 5-chlorobenzyl protection, researchers can develop pro-drugs that are enzymatically cleaved at the target site, potentially overcoming the irritation and chemical instability that have historically limited the cosmetic use of kojic acid [3].

Application
Selection Property
Validation Focus
M1 PAM synthesis for Alzheimer's research
Patent-validated synthetic intermediate
Multi-step synthetic fidelity and yield
Esterase-activated prodrug research
Enhanced lipophilicity vs. kojic acid
Prodrug stability and tissue distribution
5-O-substituted kojic acid SAR studies
3-chlorobenzyl substitution pattern
Comparison with 4-chloro, 2,4-dichloro, and benzyloxy analogs
Skin depigmentation research
Lower cytotoxicity profile (class-level)
Cytotoxicity endpoints in melanocyte models
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